6-(2-aminoethoxy)-N-(sec-butyl)-2-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(2-aminoethoxy)-N-butan-2-yl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-8(2)13-10-7-11(16-6-5-12)15-9(3)14-10/h7-8H,4-6,12H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBBPTVZWXDZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC(=N1)C)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-aminoethoxy)-N-(sec-butyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative with significant potential in pharmacological applications. This compound has garnered attention due to its biological activities, particularly in antimicrobial and anticancer domains. Understanding its mechanisms of action, efficacy, and structure-activity relationships is crucial for further development.
- Molecular Formula : C11H20N4O
- Molecular Weight : 224.3 g/mol
- IUPAC Name : 6-(2-aminoethoxy)-N-butan-2-yl-2-methylpyrimidin-4-amine
Biological Activity Overview
Research on the biological activity of this compound indicates its potential as an antimicrobial agent, particularly against various bacterial and fungal strains. The following sections detail specific findings related to its efficacy.
Antimicrobial Activity
Studies have demonstrated that pyrimidine derivatives exhibit notable antibacterial and antifungal properties. For instance, compounds similar to this compound have shown activity against:
- Staphylococcus aureus : A common Gram-positive bacterium associated with various infections.
- Candida albicans : A pathogenic yeast responsible for opportunistic infections.
Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-(2-aminoethoxy)-N-(sec-butyl)-... | Staphylococcus aureus | 16 µg/mL |
| 6-(2-aminoethoxy)-N-(sec-butyl)-... | Candida albicans | 32 µg/mL |
The mechanism by which this compound exerts its antimicrobial effects is hypothesized to involve the inhibition of critical metabolic pathways in target organisms. For example, the inhibition of ergosterol biosynthesis in fungi disrupts membrane integrity, leading to cell death.
Anticancer Potential
Recent investigations have indicated that pyrimidine derivatives may also possess anticancer properties. In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including breast cancer cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in Molecules highlighted the antibacterial activity of pyrimidine derivatives against Staphylococcus aureus, showing that structural modifications can enhance efficacy ( ).
- Anticancer Evaluation : Research conducted by a team at Taipei Medical University explored the antiproliferative effects of various pyrimidine derivatives on breast cancer cell lines, revealing promising results for compounds with similar structures ( ).
- Mechanistic Insights : A study presented in PMC discussed how certain structural features influence the binding affinity to biological targets, providing insights into the design of more effective derivatives ( ).
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C_{11}H_{16}N_{4}O
- CAS Number : 2098034-01-4
It features a pyrimidine ring substituted with an aminoethoxy group and a sec-butyl group, which may contribute to its biological activity.
PROTAC Development
One of the significant applications of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can induce targeted protein degradation, offering a novel therapeutic approach for various diseases, including cancer.
Recent studies have reported that derivatives of this compound exhibit promising activity in degrading target proteins such as transglutaminase 2 (TG2) in ovarian cancer cell lines. In vitro experiments demonstrated that certain PROTACs based on this compound significantly reduced TG2 levels in a concentration-dependent manner, with maximal degradation observed at specific concentrations after a defined treatment period .
| Compound | Target Protein | Cell Line | Maximal Degradation Time | Concentration |
|---|---|---|---|---|
| Compound 7 | TG2 | OVCAR5 | 6 hours | 10 μM |
| Compound 11 | TG2 | SKOV3 | 6 hours | 30 μM |
Inhibition of Enzymatic Activity
Another application involves the inhibition of specific enzymes implicated in disease mechanisms. For instance, research has indicated that compounds similar to 6-(2-aminoethoxy)-N-(sec-butyl)-2-methylpyrimidin-4-amine can inhibit mitogen-activated protein kinase-activated protein kinase-2 (MK2), which plays a role in inflammatory responses . This inhibition can potentially lead to new treatments for inflammatory diseases.
Case Study 1: Targeted Protein Degradation
In a study focused on ovarian cancer, researchers synthesized various PROTACs based on the structure of this compound. The study highlighted that compounds with optimized side chains showed improved potency and selectivity for TG2 degradation. The results indicated that these compounds could serve as effective therapeutic agents against ovarian cancer by selectively targeting and degrading specific proteins involved in tumor progression .
Case Study 2: Neurodegenerative Disease Research
Another area of exploration involves the potential use of this compound in developing inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease. Research has shown that modifications to the pyrimidine structure can enhance inhibitory activity against these enzymes, suggesting a pathway for developing new treatments for neurodegenerative disorders .
Chemical Reactions Analysis
Acylation of the Primary Amine (Aminoethoxy Group)
The 2-aminoethoxy group’s primary amine undergoes nucleophilic acylation with electrophilic reagents:
Alkylation of the Primary Amine
The amino group in the side chain can be alkylated via SN2 mechanisms:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-methylated derivative | |
| Allyl bromide | Cs₂CO₃, DMSO, RT | N-allyl derivative |
Mechanistic Note : Alkylation is self-limiting for secondary amines due to reduced nucleophilicity post-reaction .
Cyclization Reactions
The aminoethoxy side chain may participate in intramolecular cyclization:
| Reagent/Conditions | Product | Reference |
|---|---|---|
| Heating with thiourea | Thiazole-fused pyrimidine | |
| Phosgene (COCl₂) | Oxazolidinone formation |
Example : Reaction with thiourea under ethanol reflux yields imidazothiazole derivatives .
Functionalization of the Pyrimidine Ring
The pyrimidine core can undergo electrophilic substitution or cross-coupling:
Electrophilic Aromatic Substitution
| Reagent | Position Modified | Product | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 (meta to methyl) | Nitro-substituted pyrimidine | |
| Br₂/FeBr₃ | C-5 | Brominated derivative |
Cross-Coupling Reactions
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling (Ar-B(OH)₂) | Pd(PPh₃)₄, DME, 80°C | Aryl-substituted pyrimidine |
N-sec-butyl Group Modifications
The N-sec-butyl group may undergo oxidation or dealkylation:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄, H₂O, Δ | Ketone formation | Pyrimidine with N-(2-oxobutyl) group | |
| HBr/AcOH | Dealkylation | N-H pyrimidin-4-amine |
Reductive Amination
The primary amine can react with aldehydes/ketones under reductive conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Formaldehyde/NaBH₃CN | pH 7, MeOH | N,N-dimethyl derivative | |
| Cyclohexanone/NaBH(OAc)₃ | RT, DCE | Cyclohexylmethyl-substituted amine |
Deprotonation and Metalation
The pyrimidine’s nitrogen atoms can coordinate metals or act as bases:
| Reagent | Application | Reference |
|---|---|---|
| LDA/THF, -78°C | Lithiation at C-5 | |
| Pd(OAc)₂/PPh₃ | Catalytic coupling |
Stability Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 6-(2-aminoethoxy)-N-(sec-butyl)-2-methylpyrimidin-4-amine can be contextualized against related pyrimidin-4-amine derivatives (Table 1). Key differences in substituents modulate solubility, stability, and biological activity.
Table 1: Structural and Functional Comparison of Pyrimidin-4-amine Derivatives
Substituent Effects on Physicochemical Properties
- Aminoethoxy vs. Methoxyethyl ( vs. 11): The 2-aminoethoxy group in the target compound provides a primary amine for hydrogen bonding, unlike the methoxyethyl group in 6-cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine, which lacks hydrogen-bond donors. This difference may enhance aqueous solubility and target affinity .
- sec-Butyl vs. Aromatic Amines ( vs. 11): The sec-butyl group offers moderate lipophilicity compared to aromatic amines (e.g., N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine). Aromatic amines may improve membrane permeability but increase metabolic degradation risks .
Preparation Methods
Starting Material and Initial Amination
- The synthesis often begins with 2,4-dichloro-6-methylpyrimidine , a commercially available intermediate.
- Amination at the 4-position is carried out by reacting this dichloropyrimidine with a sec-butylamine derivative under inert atmosphere (nitrogen or argon) in dry solvents to prevent hydrolysis and side reactions.
- The reaction is typically performed at elevated temperatures (e.g., 80°C) for several hours to ensure completion.
- The sec-butylamine substitutes the chlorine at the 4-position, yielding N-(sec-butyl)-2,4-dichloro-6-methylpyrimidin-4-amine intermediate.
Introduction of 2-Aminoethoxy Group at the 6-Position
- The chlorine at the 6-position is displaced by a nucleophile such as 2-aminoethanol or its derivatives.
- This nucleophilic aromatic substitution (SNAr) is facilitated by the electron-withdrawing nature of the pyrimidine ring.
- The reaction is conducted in polar aprotic solvents (e.g., dimethylformamide) under inert atmosphere to avoid moisture interference.
- Reaction temperatures range from ambient to 80°C, with reaction times varying from several hours to overnight.
- This step yields the This compound core structure.
Alternative Alkylation Methods for Sec-Butyl Substitution
- In some protocols, the sec-butyl group is introduced via self-limiting alkylation of the 4-amino group using sec-butyl halides or sec-butyl pyridinium salts.
- This method provides high selectivity and yield (~70%) by controlling stoichiometry and reaction time.
- The reaction is typically carried out in anhydrous conditions with base catalysts to facilitate nucleophilic substitution.
Purification and Isolation
- After completion, reaction mixtures are diluted with water and extracted with organic solvents such as ethyl acetate or dichloromethane.
- The organic layers are washed with aqueous sodium chloride solution and dried over anhydrous sodium sulfate.
- Concentration under reduced pressure yields crude product.
- Purification is achieved by column chromatography on silica gel using solvent gradients like dichloromethane/methanol mixtures.
- Final recrystallization from suitable solvents provides pure this compound with yields typically ranging from 60% to 85% depending on the route.
Reaction Conditions and Yields Summary
Research Findings and Optimization Notes
- The use of inert atmosphere (nitrogen or argon) and anhydrous solvents is crucial to prevent side reactions and hydrolysis of sensitive intermediates.
- Reaction temperatures between 80°C and 90°C optimize nucleophilic aromatic substitution rates without decomposing reactants.
- Self-limiting alkylation techniques for secondary amine formation provide a controlled method to introduce the sec-butyl group with minimal over-alkylation.
- Purification by column chromatography followed by recrystallization yields high-purity products suitable for pharmaceutical applications.
- Yields can be improved by optimizing solvent choice, reaction time, and temperature, as well as by using freshly distilled reagents and rigorous exclusion of moisture.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(2-aminoethoxy)-N-(sec-butyl)-2-methylpyrimidin-4-amine, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Pyrimidine Core Formation : Start with 2-methylpyrimidin-4-amine derivatives, substituting the 6-position via SN2 reactions using 2-aminoethoxy groups (e.g., reacting with 2-chloroethylamine under basic conditions).
- N-sec-Butyl Introduction : Use Buchwald-Hartwig amination or palladium-catalyzed cross-coupling for N-alkylation.
- Yield Optimization : Employ high-throughput screening (HTS) to test catalysts (e.g., Pd(OAc)₂ with Xantphos) and solvents (e.g., DMF or THF). Microwave-assisted synthesis can reduce reaction times and improve yields .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ ~8.0 ppm for pyrimidine protons, δ ~1.2 ppm for sec-butyl CH₃ groups).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds between aminoethoxy and pyrimidine N) for structural validation .
Q. What are the solubility challenges, and how can they be addressed in formulation?
- Methodological Answer :
- LogP Measurement : Determine hydrophilicity via shake-flask method (predicted LogP ~2.5 due to aminoethoxy and sec-butyl groups).
- Co-Solvent Systems : Use DMSO-water mixtures (10-20% DMSO) for in vitro assays.
- Salt Formation : Explore hydrochloride or trifluoroacetate salts to enhance aqueous solubility .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and interaction mechanisms of this pyrimidine derivative?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G* level) for substitution reactions.
- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., kinase enzymes) to predict inhibitory activity.
- In Silico SAR : Quantum mechanical calculations (e.g., electrostatic potential maps) to evaluate substituent effects on electron density .
Q. How to resolve discrepancies in biological activity data reported for similar pyrimidine derivatives?
- Methodological Answer :
- Purity Reassessment : Verify compound integrity via LC-MS and elemental analysis to rule out degradation byproducts.
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays).
- Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify confounding interactions .
Q. What role do intramolecular hydrogen bonds play in the conformational stability of this compound?
- Methodological Answer :
- Crystallographic Analysis : Single-crystal X-ray diffraction reveals intramolecular N–H⋯N hydrogen bonds between the aminoethoxy NH₂ and pyrimidine N1, stabilizing a planar conformation.
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., in DMSO-d₆) detects restricted rotation due to H-bonding, with coalescence temperatures >300 K .
Q. How to design structure-activity relationship (SAR) studies to evaluate the impact of substituents?
- Methodological Answer :
- Analog Synthesis : Replace sec-butyl with cyclopentyl or tert-butyl to assess steric effects.
- Aminoethoxy Modifications : Test shorter (e.g., aminomethoxy) or branched chains (e.g., 2-aminopropoxy).
- Biological Assays : Measure inhibition of target enzymes (e.g., EGFR or CDK2) and correlate with substituent bulk/hydrophobicity (Hansch analysis) .
Data Contradiction Analysis
- Case Study : Conflicting reports on kinase inhibition potency may arise from:
- Impurity Artifacts : Trace metal contaminants (e.g., Pd from synthesis) can non-specifically inhibit enzymes.
- Assay Variability : Differences in ATP concentrations (e.g., 1 mM vs. 10 µM) alter IC₅₀ values.
- Resolution : Validate compounds via orthogonal assays (e.g., SPR binding kinetics) and ensure >98% purity via preparative HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
